molecular formula C13H16F2O2 B6359032 2,3-Difluoro-4-(hexyloxy)benzaldehyde CAS No. 1277641-45-8

2,3-Difluoro-4-(hexyloxy)benzaldehyde

Cat. No. B6359032
CAS RN: 1277641-45-8
M. Wt: 242.26 g/mol
InChI Key: ZDYBGKXHCYQMLC-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

“2,3-Difluoro-4-(hexyloxy)benzaldehyde” is a chemical compound with the molecular formula C13H16F2O2 . It has a molecular weight of 242.27 . The compound is in liquid form .


Molecular Structure Analysis

The InChI code for “2,3-Difluoro-4-(hexyloxy)benzaldehyde” is 1S/C13H16F2O2/c1-2-3-4-5-8-17-11-7-6-10(9-16)12(14)13(11)15/h6-7,9H,2-5,8H2,1H3 . This code represents the molecular structure of the compound.


Physical And Chemical Properties Analysis

“2,3-Difluoro-4-(hexyloxy)benzaldehyde” is a liquid . Its molecular weight is 242.27 , and its molecular formula is C13H16F2O2 .

Scientific Research Applications

Synthesis and Characterization of Fluorescent Polymers

Research by Neilson et al. (2008) focused on the synthesis and characterization of phenylene vinylene containing perfluorocyclobutyl aromatic ether polymers. The study presents a novel approach to creating highly fluorescent materials with excellent thermal stability, showcasing the potential of incorporating fluorinated benzaldehydes into polymer chains for the development of new materials with desirable optical properties (Neilson et al., 2008).

Anticancer Activity of Fluorinated Analogues

Lawrence et al. (2003) explored the synthesis of fluorinated benzaldehydes and their application in creating fluoro-substituted stilbenes, analogues to combretastatin A-4, with noted anticancer properties. This highlights the potential of fluorinated benzaldehydes in medicinal chemistry, specifically in designing compounds with enhanced biological activity (Lawrence et al., 2003).

Enzymatic Baeyer–Villiger Oxidation

Moonen et al. (2005) discussed the enzymatic Baeyer–Villiger oxidation of fluorobenzaldehydes, demonstrating the substrate's versatility and the enzyme's selectivity towards fluorinated compounds. This process could be applicable to 2,3-Difluoro-4-(hexyloxy)benzaldehyde, offering a biocatalytic route for the synthesis of valuable fluorinated esters and acids (Moonen et al., 2005).

C-H Activation and Functionalization

Chen et al. (2017) provided insights into Pd-catalyzed ortho C-H hydroxylation of benzaldehydes, employing a transient directing group. This methodology could be adapted for the selective functionalization of 2,3-Difluoro-4-(hexyloxy)benzaldehyde, enabling the synthesis of ortho-hydroxylated products, which are valuable intermediates in organic synthesis (Chen et al., 2017).

properties

IUPAC Name

2,3-difluoro-4-hexoxybenzaldehyde
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C13H16F2O2/c1-2-3-4-5-8-17-11-7-6-10(9-16)12(14)13(11)15/h6-7,9H,2-5,8H2,1H3
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

ZDYBGKXHCYQMLC-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCCCCCOC1=C(C(=C(C=C1)C=O)F)F
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C13H16F2O2
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

242.26 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

2,3-Difluoro-4-(hexyloxy)benzaldehyde

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